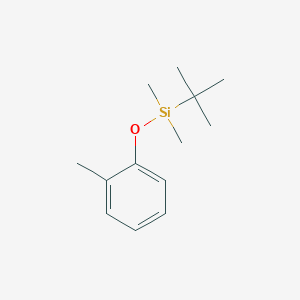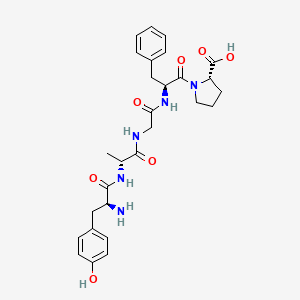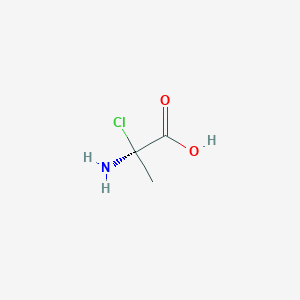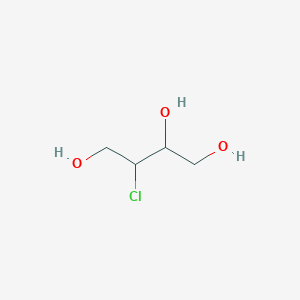
1,2,4-Butanetriol, 3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Butanetriol, 3-chloro- is a chemical compound with the molecular formula C4H9ClO3 It is a derivative of 1,2,4-butanetriol, where one of the hydroxyl groups is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Butanetriol, 3-chloro- can be synthesized through several methods:
Chlorination of 1,2,4-Butanetriol: This involves the reaction of 1,2,4-butanetriol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to replace one of the hydroxyl groups with a chlorine atom.
Hydroformylation and Reduction: Another method involves the hydroformylation of glycidol followed by reduction. This process involves the addition of a formyl group to glycidol, followed by reduction to yield 1,2,4-butanetriol, which can then be chlorinated.
Biotechnological Synthesis: Recent advancements have shown that genetically engineered Escherichia coli and Pseudomonas fragi bacteria can be used to produce 1,2,4-butanetriol, which can subsequently be chlorinated.
Industrial Production Methods
Industrial production of 1,2,4-butanetriol, 3-chloro- typically involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride. These methods are preferred due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Butanetriol, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1,2,4-butanetriol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) is commonly employed.
Major Products Formed
Substitution: Products include 1,2,4-butanetriol and its derivatives.
Oxidation: Products include aldehydes and ketones.
Reduction: The primary product is 1,2,4-butanetriol.
Scientific Research Applications
1,2,4-Butanetriol, 3-chloro- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a precursor for the synthesis of drugs and active pharmaceutical ingredients.
Polymer Industry: It is used in the production of polyesters and other polymers.
Biotechnology: The compound is used in the study of enzymatic reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,2,4-butanetriol, 3-chloro- involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The hydroxyl groups can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,2,4-Butanetriol, 3-chloro- can be compared with other similar compounds such as:
1,2,4-Butanetriol: The parent compound with three hydroxyl groups.
Glycerol: A similar triol with three hydroxyl groups but no chlorine atom.
Erythritol: A four-carbon sugar alcohol with four hydroxyl groups.
Uniqueness
1,2,4-Butanetriol, 3-chloro- is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where chlorinated intermediates are required .
Properties
CAS No. |
87032-72-2 |
|---|---|
Molecular Formula |
C4H9ClO3 |
Molecular Weight |
140.56 g/mol |
IUPAC Name |
3-chlorobutane-1,2,4-triol |
InChI |
InChI=1S/C4H9ClO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2H2 |
InChI Key |
FKAYVCGCODVBDC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CO)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


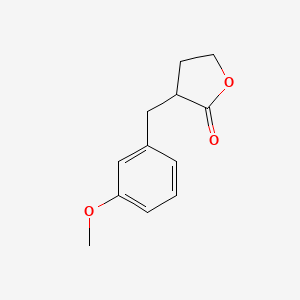
![Carbamic acid,[2-amino-4-cyano-5-[methyl(1-methylethyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8510605.png)
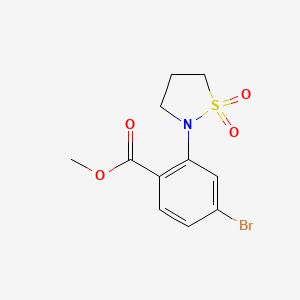
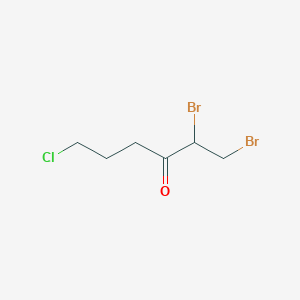
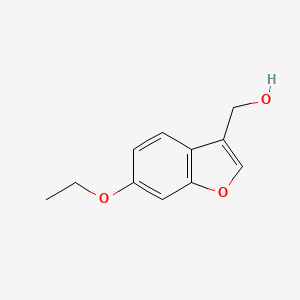
![4-{[(3S)-3-Methyl-1-piperazinyl]sulfonyl}benzonitrile](/img/structure/B8510638.png)
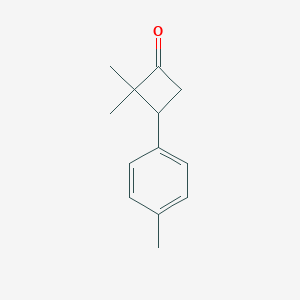
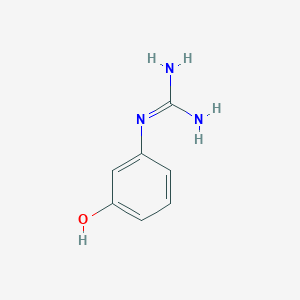
![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(phenylmethyl)amino]phenyl]-,dihydrochloride](/img/structure/B8510652.png)
![Benzamide,n-[4-chloro-3-[7,8-dihydro-8-methyl-2-(methylsulfonyl)-7-oxopyrido[2,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)-](/img/structure/B8510662.png)

